4-Bromostilbene CAS 4714-24-3 chemical properties
4-Bromostilbene CAS 4714-24-3 chemical properties
An In-Depth Technical Guide to 4-Bromostilbene (CAS 4714-24-3): Properties, Synthesis, and Applications
Introduction
4-Bromostilbene, with the CAS Registry Number 4714-24-3, is a halogenated derivative of stilbene, an aromatic hydrocarbon.[1][2] It is characterized by a 1,2-diphenylethylene core structure where one of the phenyl rings is substituted with a bromine atom at the para (4-position). This compound primarily exists as the more thermodynamically stable trans (or E) isomer due to reduced steric hindrance.[1][3] As a synthetic intermediate, 4-Bromostilbene is of significant interest to researchers in medicinal chemistry and materials science.[4] The stilbene scaffold is considered a "privileged structure," forming the basis for numerous biologically active compounds, including resveratrol and combretastatin.[4] The bromine atom on the 4-Bromostilbene molecule serves as a versatile functional handle, enabling a wide range of subsequent chemical modifications, particularly through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, and key applications for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the successful application of any chemical intermediate. 4-Bromostilbene is typically a white to off-white crystalline or powdery solid.[5][6] It is soluble in organic solvents like ethanol and dimethylformamide but insoluble in water.[5][6]
Table 1: Physicochemical Properties of 4-Bromostilbene
| Property | Value | Source(s) |
| CAS Number | 4714-24-3 | [1] |
| Molecular Formula | C₁₄H₁₁Br | [1][5] |
| Molecular Weight | 259.14 g/mol | [1] |
| Appearance | White crystal or powdery solid | [5][6] |
| Melting Point | 138-141 °C | |
| Boiling Point | ~342-346 °C at 760 mmHg | [5][7] |
| Density | ~1.4 g/cm³ | [5][7] |
| IUPAC Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene | [1] |
| Synonyms | trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene | [1][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Bromostilbene after synthesis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides distinct signals for the vinyl and aromatic protons. The two vinyl protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of the trans configuration. The aromatic protons will show complex multiplets in the range of 7.2-7.6 ppm.
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¹³C NMR : The carbon NMR spectrum shows signals for the 12 unique carbon atoms in the molecule. The vinylic carbons and the aromatic carbons can be distinguished by their chemical shifts.[1]
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-
Mass Spectrometry (MS) :
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The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[1] The nominal molecular ion peak will be at m/z 258, with another peak of similar intensity at m/z 260.[1]
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-
Infrared (IR) Spectroscopy :
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The IR spectrum displays characteristic absorption bands. A strong band around 960-970 cm⁻¹ corresponds to the C-H out-of-plane bending of the trans-alkene, which is a key diagnostic peak. Other significant peaks include C-H stretching for the aromatic rings (above 3000 cm⁻¹) and C=C stretching for both the aromatic rings and the double bond (around 1600-1450 cm⁻¹).
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Synthesis of 4-Bromostilbene: Methodologies and Mechanistic Insights
The synthesis of stilbene derivatives can be achieved through several robust and well-established organometallic and classical reactions.[9] The choice of method often depends on the availability of starting materials, desired scale, and stereochemical outcome.
The Wittig Reaction
The Wittig reaction is one of the most popular methods for synthesizing stilbenes due to its reliability and the use of readily available starting materials under mild conditions.[10][11] The reaction involves the condensation of a phosphorus ylide (phosphorane) with an aldehyde or ketone to form an alkene.[11] For 4-Bromostilbene, this typically involves the reaction of benzyltriphenylphosphonium ylide with 4-bromobenzaldehyde.
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Phosphonium Salt Preparation : Benzyltriphenylphosphonium chloride is prepared by reacting triphenylphosphine with benzyl chloride in a suitable solvent like toluene or acetonitrile under reflux.[12]
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Ylide Generation : The phosphonium salt is deprotonated using a strong base to form the corresponding phosphorus ylide. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or DMF.[12]
-
Reaction with Aldehyde : 4-bromobenzaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at 0 °C or room temperature.
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Work-up and Purification : The reaction is typically stirred for several hours until completion (monitored by TLC). The mixture is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[13] The major byproduct, triphenylphosphine oxide, can be largely removed by filtration or column chromatography on silica gel to yield pure 4-Bromostilbene.[13]
Causality: The thermodynamic driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[13] The use of non-stabilized ylides (like the one derived from benzyltriphenylphosphonium chloride) generally leads to a mixture of E/Z isomers, though the trans (E) isomer is often the major product.
Caption: Wittig reaction workflow for 4-Bromostilbene synthesis.
The Mizoroki-Heck Reaction
The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] It is particularly effective for generating trans-substituted alkenes with high stereoselectivity.[15] 4-Bromostilbene can be synthesized by coupling styrene with a 4-bromoaryl halide or, more commonly, by coupling 4-bromostyrene with bromobenzene.
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Reactant Mixture : The aryl bromide (e.g., 1,4-dibromobenzene or 4-bromostyrene), the alkene (e.g., styrene), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine (TEA), NaOAc, or Cs₂CO₃) are combined in a suitable solvent like DMF or acetonitrile.[14][16]
-
Reaction Conditions : The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.[14] Microwave irradiation can significantly shorten reaction times.[17]
-
Work-up and Purification : After cooling, the mixture is filtered to remove palladium residues, and the product is extracted. Purification is typically achieved by column chromatography or recrystallization.
Causality: The Heck reaction proceeds via a well-defined catalytic cycle. The high trans-selectivity arises from the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination. This mechanistic pathway inherently favors the formation of the sterically less hindered E-alkene.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Chemical Reactivity and Applications
The utility of 4-Bromostilbene lies in its capacity to serve as a versatile building block for more complex molecules, a property primarily derived from the reactivity of its C-Br bond.
Cross-Coupling Reactions
The bromine atom acts as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This makes 4-Bromostilbene a key precursor for creating libraries of stilbene derivatives for screening in drug discovery and materials science.
-
Suzuki Coupling : Reaction with an arylboronic acid or ester to form biaryl stilbenes.
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Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl group, extending the conjugated system.
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Buchwald-Hartwig Amination : Reaction with an amine to form amino-substituted stilbenes.
Caption: Functionalization of 4-Bromostilbene via cross-coupling.
Applications in Drug Discovery and Materials Science
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Medicinal Chemistry : Stilbene derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4][18] 4-Bromostilbene is a crucial intermediate for synthesizing novel analogs of natural products like resveratrol and combretastatin to improve their potency, bioavailability, and metabolic stability.[4][19]
-
Materials Science : The extended π-conjugated system of stilbenes gives rise to interesting photophysical properties. Derivatives synthesized from 4-Bromostilbene are used in the development of fluorescent dyes, optical brighteners, and organic light-emitting diodes (OLEDs).[6][20]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Bromostilbene.
-
GHS Hazard Classification : 4-Bromostilbene is classified as harmful if swallowed (Acute Toxicity 4, Oral) and toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard).[1][21] It may also cause skin and eye irritation.[22]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[22][23]
-
Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[23] Avoid contact with skin and eyes.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[21]
-
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